molecular formula C13H21N B13262248 (2-Methylbutyl)[(4-methylphenyl)methyl]amine

(2-Methylbutyl)[(4-methylphenyl)methyl]amine

Cat. No.: B13262248
M. Wt: 191.31 g/mol
InChI Key: PERGKRKHDNGAIM-UHFFFAOYSA-N
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Description

(2-Methylbutyl)[(4-methylphenyl)methyl]amine is an organic compound with the molecular formula C13H21N It is a derivative of amine, characterized by the presence of a 2-methylbutyl group and a 4-methylphenylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbutyl)[(4-methylphenyl)methyl]amine typically involves the reaction of 2-methylbutylamine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The purification process may include advanced techniques such as chromatography to remove impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbutyl)[(4-methylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: New amine derivatives with varying alkyl or acyl groups.

Scientific Research Applications

(2-Methylbutyl)[(4-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methylbutyl)[(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylbutyl)amine: Lacks the 4-methylphenylmethyl group, resulting in different chemical and biological properties.

    (4-Methylphenyl)methylamine: Lacks the 2-methylbutyl group, leading to variations in reactivity and applications.

Uniqueness

(2-Methylbutyl)[(4-methylphenyl)methyl]amine is unique due to the presence of both the 2-methylbutyl and 4-methylphenylmethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-methyl-N-[(4-methylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H21N/c1-4-11(2)9-14-10-13-7-5-12(3)6-8-13/h5-8,11,14H,4,9-10H2,1-3H3

InChI Key

PERGKRKHDNGAIM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCC1=CC=C(C=C1)C

Origin of Product

United States

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